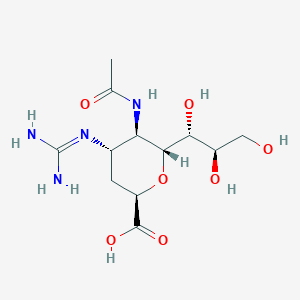

2,4-Deoxy-4-guanidino-5-N-acetyl-neuraminic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

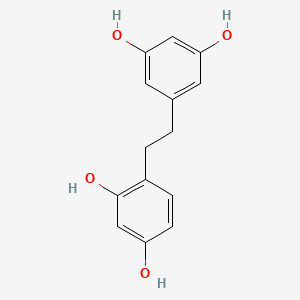

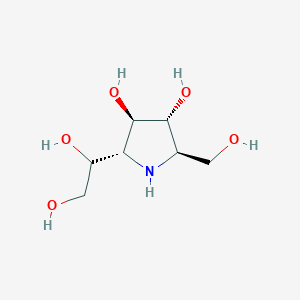

El Ácido 2,4-Desoxi-4-Guanidino-5-N-Acetil-Neuramínico es un derivado sintético del ácido neuramínico, un componente clave en la estructura de los ácidos siálicos. Los ácidos siálicos se encuentran en la superficie de las células y desempeñan funciones cruciales en el reconocimiento celular, la señalización y las interacciones con patógenos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del Ácido 2,4-Desoxi-4-Guanidino-5-N-Acetil-Neuramínico generalmente involucra múltiples pasos que comienzan con el ácido neuramínico o sus derivados. Los pasos clave incluyen:

Protección de Grupos Funcionales: Se utilizan grupos protectores para proteger los sitios reactivos en la molécula de ácido neuramínico.

Introducción del Grupo Guanidino: El grupo guanidino se introduce en la posición 4 a través de una serie de reacciones que involucran intermediarios como la isotiourea.

Desprotección y Acetilación: Los grupos protectores se eliminan y la molécula se acetila en la posición 5 para obtener el producto final.

Métodos de Producción Industrial

La producción industrial de este compuesto puede involucrar enfoques biotecnológicos, como el uso de microorganismos genéticamente modificados para producir derivados del ácido neuramínico, seguido de modificación química para introducir los grupos guanidino y acetilo. Este método puede ser más rentable y ecológico en comparación con la síntesis puramente química.

Análisis De Reacciones Químicas

Tipos de Reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo.

Reducción: Las reacciones de reducción pueden modificar el grupo guanidino u otros grupos funcionales.

Sustitución: El grupo guanidino puede participar en reacciones de sustitución, alterando potencialmente su actividad biológica.

Reactivos y Condiciones Comunes

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de Sustitución: Compuestos halogenados, nucleófilos como las aminas.

Productos Principales

Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados cetónicos, mientras que la reducción podría producir derivados de amina.

Aplicaciones Científicas De Investigación

Química

En química, el Ácido 2,4-Desoxi-4-Guanidino-5-N-Acetil-Neuramínico se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.

Biología

Biológicamente, este compuesto es significativo en el estudio de las interacciones de la superficie celular. Se puede utilizar para explorar los roles de los ácidos siálicos en los procesos de reconocimiento y señalización celular.

Medicina

En medicina, el compuesto se está investigando por sus propiedades antivirales, particularmente contra los virus de la influenza. Actúa como un inhibidor de la neuraminidasa, previniendo la liberación de nuevas partículas virales de las células infectadas .

Industria

Industrialmente, el compuesto se puede utilizar en la producción de medicamentos antivirales y como herramienta de investigación en el desarrollo de nuevos agentes terapéuticos.

Mecanismo De Acción

El principal mecanismo de acción del Ácido 2,4-Desoxi-4-Guanidino-5-N-Acetil-Neuramínico es su inhibición de la neuraminidasa, una enzima crucial para la replicación de los virus de la influenza. Al unirse al sitio activo de la neuraminidasa, el compuesto evita la escisión de los ácidos siálicos de las glucoproteínas, inhibiendo así la liberación de nuevas partículas virales y deteniendo la propagación de la infección .

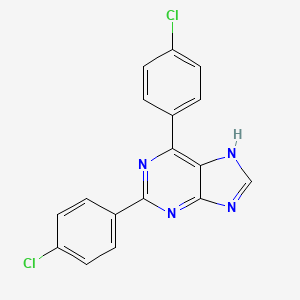

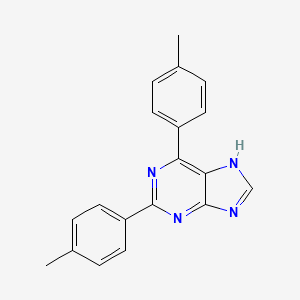

Comparación Con Compuestos Similares

Compuestos Similares

Zanamivir: Otro inhibidor de la neuraminidasa utilizado en el tratamiento de la influenza.

Oseltamivir: Un medicamento antiviral ampliamente utilizado que también se dirige a la neuraminidasa.

Peramivir: Un inhibidor de la neuraminidasa intravenoso para casos graves de influenza.

Singularidad

El Ácido 2,4-Desoxi-4-Guanidino-5-N-Acetil-Neuramínico es único debido a sus modificaciones estructurales específicas, que mejoran su afinidad de unión y especificidad para la neuraminidasa. Esto lo convierte en un candidato prometedor para el desarrollo de nuevas terapias antivirales, especialmente en casos donde la resistencia a los medicamentos existentes es una preocupación .

Propiedades

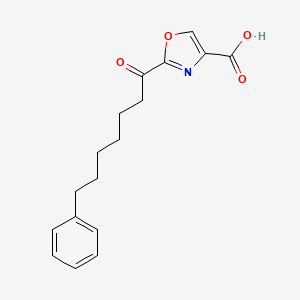

Fórmula molecular |

C12H22N4O7 |

|---|---|

Peso molecular |

334.33 g/mol |

Nombre IUPAC |

(2R,4S,5R,6R)-5-acetamido-4-(diaminomethylideneamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C12H22N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h5-10,17,19-20H,2-3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,7+,8+,9+,10+/m0/s1 |

Clave InChI |

DAAUVSVERFXBSX-IHICSVBISA-N |

SMILES isomérico |

CC(=O)N[C@@H]1[C@H](C[C@@H](O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)N |

SMILES canónico |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)C(=O)O)N=C(N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.